molecular formula C17H14BrNO4 B2901061 4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 2319719-39-4

4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B2901061
CAS No.: 2319719-39-4
M. Wt: 376.206
InChI Key: ROEJFFHCJHGBPP-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a complex organic compound that features a benzodioxole moiety, a bromine atom, and a benzoxazepinone structure

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-7-bromo-2-methyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-10-17(20)19(8-11-6-12(18)2-4-14(11)23-10)13-3-5-15-16(7-13)22-9-21-15/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEJFFHCJHGBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C=CC(=C2)Br)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves multiple steps, including the formation of the benzodioxole ring, bromination, and the construction of the benzoxazepinone core. Common reagents used in these reactions include palladium catalysts, brominating agents like N-bromosuccinimide (NBS), and various solvents such as toluene and dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the bromine atom or other reducible groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,3-benzodioxol-5-yl)-7-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its bromine atom and benzoxazepinone core differentiate it from other benzodioxole derivatives, potentially leading to unique interactions with biological targets.

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